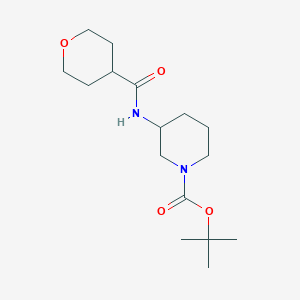![molecular formula C16H24N2O7 B14786451 3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate](/img/structure/B14786451.png)
3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate typically involves the glucuronidation of nicotine. This process can be carried out using glucuronic acid or its derivatives in the presence of specific enzymes or catalysts. The reaction conditions often include controlled pH, temperature, and the presence of cofactors to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the necessary enzymes for glucuronidation. These microorganisms can be cultured in bioreactors under optimized conditions to maximize yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring or the carboxylate group, resulting in reduced forms of the compound.
Substitution: Substitution reactions can take place at the hydroxyl groups or the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and the metabolism of nicotine.
Biology: Investigated for its role in the metabolic pathways of nicotine and its impact on biological systems.
Medicine: Explored for its potential therapeutic applications in nicotine addiction and related disorders.
Industry: Utilized in the development of analytical methods for detecting and quantifying nicotine metabolites in biological samples.
作用機序
The compound exerts its effects primarily through its interaction with enzymes involved in the metabolism of nicotine. It is formed by the conjugation of nicotine with glucuronic acid, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This conjugation increases the water solubility of nicotine, facilitating its excretion from the body. The molecular targets and pathways involved include the liver enzymes responsible for detoxification and metabolism.
類似化合物との比較
Similar Compounds
Nicotine: The parent compound from which 3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate is derived.
Nicotine N-oxide: Another metabolite of nicotine, formed through oxidation.
Cotinine: A major metabolite of nicotine, used as a biomarker for nicotine exposure.
Uniqueness
3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate is unique due to its glucuronidation, which significantly alters its chemical properties compared to other nicotine metabolites. This modification enhances its water solubility and facilitates its excretion, making it a crucial compound in the study of nicotine metabolism and detoxification processes.
特性
分子式 |
C16H24N2O7 |
|---|---|
分子量 |
356.37 g/mol |
IUPAC名 |
3,4,5-trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate |
InChI |
InChI=1S/C16H22N2O6.H2O/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23;/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3;1H2 |
InChIキー |
KYVRXVCNTUAXMG-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B14786379.png)



![4,5-Anhydro-1,2-dideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-C-methyl-1-phenyl-L-threo-3-pentulose](/img/structure/B14786406.png)

![Propanamide, N-[(5R)-5-(aminomethyl)-4-(2,2-dimethyl-1-oxopropyl)-4,5-dihydro-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethyl-, monohydrochloride](/img/structure/B14786422.png)


![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)
![Pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaene-2-sulfonic acid hydrate](/img/structure/B14786448.png)

![benzyl N-[1-[(3-chloro-2-oxopropyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14786453.png)
